

The Dual Function of RAD23: A Nexus of DNA Repair and Proteostasis

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Abstract

RAD23 is a highly conserved protein that plays a critical role at the intersection of two fundamental cellular processes: nucleotide excision repair (NER) and the ubiquitin-proteasome system (UPS). Possessing a unique modular structure, RAD23 functions as a key adaptor molecule, shuttling ubiquitinated substrates to the proteasome for degradation while also participating directly in the recognition and repair of damaged DNA. This dual functionality places RAD23 at a crucial regulatory node, influencing genome integrity, protein quality control, and cell cycle progression. Dysregulation of RAD23 has been implicated in various pathological conditions, including cancer, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the biological functions and associated pathways of RAD23, with a focus on its molecular mechanisms, protein interactions, and the experimental methodologies used to elucidate its roles.

Core Biological Functions of RAD23

RAD23's biological activities are primarily dictated by its distinct protein domains, which mediate its interactions with various cellular components. The protein's two main functions are in nucleotide excision repair and the ubiquitin-proteasome system.^[1]

Role in Nucleotide Excision Repair (NER)

RAD23 is an accessory factor in NER, a major DNA repair pathway that removes a wide range of bulky, helix-distorting DNA lesions, such as those induced by ultraviolet (UV) radiation.[2] While not essential for NER, its presence significantly enhances the efficiency of the repair process.[2]

The primary role of RAD23 in NER is to stabilize and facilitate the function of the xeroderma pigmentosum group C (XPC) protein (Rad4 in yeast), which is a key damage recognition factor in the global genome repair (GGR) sub-pathway of NER.[2][3][4] The RAD23-XPC complex is one of the initial sensors of DNA damage, binding to the distorted DNA and initiating the assembly of the NER machinery.[5] RAD23 is thought to protect XPC from proteasomal degradation, thereby maintaining a sufficient pool of the protein for efficient DNA repair.[4][6]

Role in the Ubiquitin-Proteasome System (UPS)

RAD23 is a key player in the UPS, the major pathway for selective protein degradation in eukaryotic cells. It functions as a shuttle protein, recognizing and binding to polyubiquitinated substrates and delivering them to the 26S proteasome for degradation.[7][8] This function is critical for maintaining protein homeostasis, regulating the cell cycle, and responding to cellular stress.[9]

The ability of RAD23 to bind both ubiquitin chains and the proteasome allows it to act as a bridge between the substrate and the degradative machinery.[8][10] By regulating the turnover of specific proteins, RAD23 influences a wide array of cellular processes, including transcription and signal transduction.[10]

Key Protein Domains and Interactions

The multifaceted nature of RAD23 is a direct consequence of its modular architecture, which includes an N-terminal Ubiquitin-Like (UBL) domain and two C-terminal Ubiquitin-Associated (UBA) domains.[10]

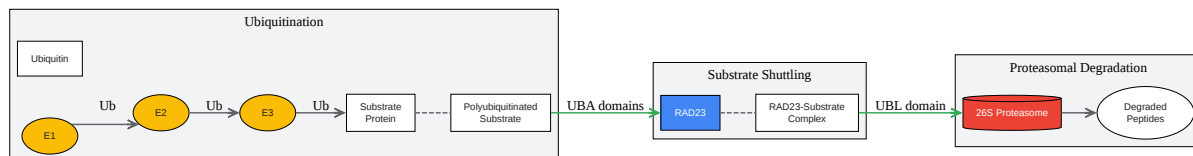
Domain	Interacting Partners	Primary Function in Pathway
Ubiquitin-Like (UBL) Domain	Rpn1 (a subunit of the 19S regulatory particle of the proteasome)[9][10], Ufd2 (an E4 ubiquitin ligase)[8][11]	Binds to the proteasome, tethering RAD23 and its bound cargo to the degradative complex.[9][10] Interaction with Ufd2 suggests a role in coupling ubiquitination to substrate delivery.[8]
Ubiquitin-Associated (UBA) Domains (UBA1 and UBA2)	Polyubiquitin chains[5][7]	Recognize and bind to polyubiquitinated proteins destined for degradation.[5][7] This interaction is crucial for the shuttle function of RAD23.
XPC-Binding Domain	XPC (Xeroderma Pigmentosum group C protein) / Rad4 (in yeast)[3][5]	Mediates the direct interaction with the DNA damage recognition factor XPC, stabilizing it and facilitating its role in NER.[4][6]

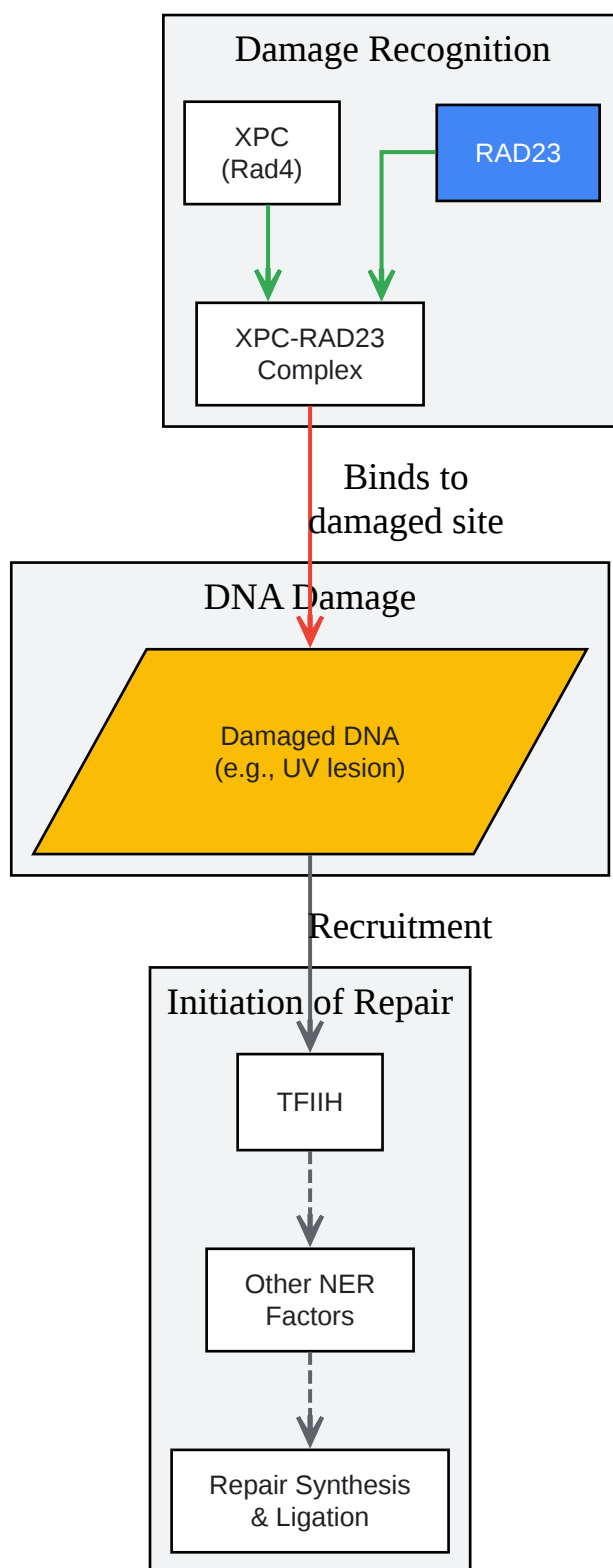
Signaling and Regulatory Pathways

RAD23 is integrated into complex cellular networks, and its activity is modulated by various signaling events.

The RAD23-Mediated Proteasomal Degradation Pathway

This pathway illustrates the canonical shuttle function of RAD23 in the UPS.





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References

- 1. The moonlighting of RAD23 in DNA repair and protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Rad23 protein in yeast nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hHR23B/Rad23 and its role in ubiquitin proteasome system and nucleotide excision repair | NWO [nwo.nl]
- 4. Rad23 stabilizes Rad4 from degradation by the Ub/proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-associated (UBA) domains in Rad23 bind ubiquitin and promote inhibition of multi-ubiquitin chain assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel regulation mechanism of DNA repair by damage-induced and RAD23-dependent stabilization of xeroderma pigmentosum group C protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rad23 Promotes the Targeting of Proteolytic Substrates to the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Rad23 interaction with the proteasome is regulated by phosphorylation of its ubiquitin-like (UbL) domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Rad23 ubiquitin receptor, the proteasome and functional specificity in transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple interactions of rad23 sug ... | Article | H1 Connect [archive.connect.h1.co]
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